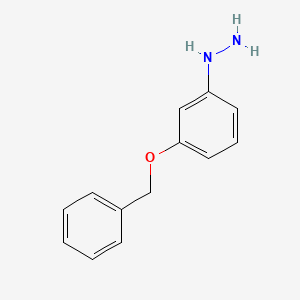

(3-(Benzyloxy)phenyl)hydrazine

Description

BenchChem offers high-quality (3-(Benzyloxy)phenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzyloxy)phenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAHWJQWNIQDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512427 | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-39-5 | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-(Benzyloxy)phenyl)hydrazine

This guide provides a comprehensive overview of the synthesis and characterization of (3-(Benzyloxy)phenyl)hydrazine, a valuable intermediate in organic synthesis and drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the Phenylhydrazine Scaffold

Phenylhydrazine and its derivatives are cornerstone reagents in synthetic chemistry, most famously utilized in the Fischer indole synthesis. Beyond this classic transformation, the phenylhydrazine moiety serves as a critical pharmacophore and a versatile building block for a diverse range of heterocyclic compounds. These structures are frequently investigated for various therapeutic applications, including potential antitumor, antibacterial, and neuroprotective activities.[1][2]

(3-(Benzyloxy)phenyl)hydrazine, in particular, offers a strategic combination of a reactive hydrazine group and a stable benzyloxy protecting group. This configuration allows for selective transformations at the hydrazine site while the phenolic oxygen is masked, a common requirement in multi-step pharmaceutical synthesis. Its role as a versatile intermediate makes a thorough understanding of its synthesis and characterization essential for researchers in medicinal chemistry.[3]

Synthesis of (3-(Benzyloxy)phenyl)hydrazine

The most reliable and fundamental route to synthesizing aryl hydrazines from their corresponding anilines is through a two-step process involving diazotization followed by reduction. This classical approach ensures high yields and purity when executed with precision. The starting material for this synthesis is 3-benzyloxyaniline.[4]

Overall Synthetic Workflow

The conversion of 3-benzyloxyaniline to (3-(Benzyloxy)phenyl)hydrazine hydrochloride is a well-established pathway that proceeds via a diazonium salt intermediate.

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism

Expert Insight: The success of this synthesis hinges on careful temperature control during the diazotization step. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose violently or participate in unwanted side reactions. Maintaining the reaction temperature between 0 and 5 °C is critical for maximizing the yield of the diazonium intermediate.[5]

The reduction of the diazonium salt with sodium sulfite is a classic method.[6] While other reducing agents like stannous chloride are effective, sodium sulfite is often preferred due to its cost-effectiveness and the manageable work-up procedure.[7][8]

Sources

- 1. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]

- 2. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

physical and chemical properties of (3-(Benzyloxy)phenyl)hydrazine

An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

(3-(Benzyloxy)phenyl)hydrazine, typically handled as its more stable hydrochloride salt, is a highly valuable organic compound for researchers and scientists in drug development and materials science. It serves as a sophisticated precursor and a versatile building block for the synthesis of complex molecules, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] Its utility stems from the dual reactivity of the nucleophilic hydrazine moiety and the functionalized aromatic ring, which allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core physical and chemical properties, synthesis protocols, and key applications, offering field-proven insights for its effective use in a research setting.

Core Physicochemical Properties

The fundamental properties of (3-(Benzyloxy)phenyl)hydrazine hydrochloride are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 56468-67-8 | [1][3][4] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1][2] |

| Molecular Weight | 250.72 g/mol | [1] |

| IUPAC Name | (3-(phenylmethoxy)phenyl)hydrazine;hydrochloride | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204°C - 206°C | [1] |

| Boiling Point | Approx. 438.5°C at 760 mmHg | [1] |

| Solubility | Soluble in polar solvents such as water and ethanol | [1] |

Synthesis of (3-(Benzyloxy)phenyl)hydrazine: A Validated Protocol

The reliable synthesis of this reagent is paramount for ensuring the success of subsequent reactions. The most common and scalable laboratory method begins with the commercially available 3-benzyloxybenzaldehyde. This choice of starting material is strategic, as the benzyloxy group is a robust protecting group for the phenol, preventing unwanted side reactions at the hydroxyl position while being readily removable in later synthetic steps if required.

The synthesis proceeds via a two-step sequence: formation of a hydrazone intermediate followed by its conversion to the final hydrazine hydrochloride salt.[1]

Caption: A typical workflow for the synthesis of (3-(Benzyloxy)phenyl)hydrazine HCl.

Experimental Protocol: Synthesis from 3-Benzyloxybenzaldehyde

This protocol is designed as a self-validating system. Successful isolation of an intermediate with the expected properties provides confidence before proceeding to the final, often more resource-intensive, step.

Objective: To synthesize (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Materials:

-

3-Benzyloxybenzaldehyde

-

Hydrazine hydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, Buchner funnel)

-

Magnetic stirrer and hotplate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-benzyloxybenzaldehyde in ethanol.

-

In a separate beaker, cautiously prepare a solution of hydrazine hydrate in ethanol, followed by the slow, dropwise addition of concentrated HCl while cooling in an ice bath. Causality Note: The acid protonates the hydrazine, forming the reactive species and setting up the acidic conditions necessary for the condensation reaction with the aldehyde.

-

Slowly add the acidic hydrazine solution to the aldehyde solution at room temperature.

-

Heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the hydrazone intermediate.

-

-

Isolation and Conversion to Hydrochloride Salt:

-

Collect the precipitated hydrazone by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted aldehyde.

-

Suspend the crude hydrazone in a minimal amount of ethanol.

-

Add an excess of concentrated hydrochloric acid and stir the mixture. This final acid treatment ensures the complete conversion to the stable hydrochloride salt.[1]

-

The final product, (3-(Benzyloxy)phenyl)hydrazine hydrochloride, will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Validation: The final product should be a white to off-white crystalline powder with a melting point in the range of 204-206°C, confirming its identity and purity.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of (3-(Benzyloxy)phenyl)hydrazine lies in its predictable reactivity, which is dominated by the hydrazine functional group.

The Fischer Indole Synthesis

A cornerstone reaction of phenylhydrazines is the Fischer indole synthesis, a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. The reaction involves treating the phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Mechanism: The process begins with the formation of a phenylhydrazone. This intermediate then undergoes a[1][1]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization to yield the indole core. The benzyloxy substituent at the 3-position of the phenyl ring ultimately becomes a 6-benzyloxy group on the indole ring.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Other Key Reactions

-

Oxidation: The hydrazine moiety can be readily oxidized using agents like potassium permanganate or hydrogen peroxide to yield the corresponding azobenzene derivatives.[1] This transformation is useful in the synthesis of dyes and molecular switches.

-

Reduction: Conversely, the hydrazine can be reduced to the corresponding amine, 3-benzyloxyaniline, using powerful reducing agents like lithium aluminum hydride.[1]

-

Reactions with Electron-Deficient Systems: As a potent nucleophile, it reacts readily with electron-deficient alkenes and alkynes (Michael addition) and participates in the ring-opening of strained cyclic ethers like epoxides.[2]

Protocol for Spectroscopic Characterization

Authenticating the structure of the synthesized (3-(Benzyloxy)phenyl)hydrazine is a critical, self-validating step. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

Objective: To confirm the chemical structure and purity of the synthesized product.

Methodologies:

-

¹H NMR Spectroscopy:

-

Sample Prep: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆, as it solubilizes salts and has exchangeable protons that can be identified).

-

Expected Signals:

-

Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.5 ppm. The protons on the benzyloxy ring and the phenylhydrazine ring will overlap but should integrate to the correct total number of protons (9H).

-

Benzylic Protons (-O-CH₂-Ph): A sharp singlet around 5.1 ppm, integrating to 2H.

-

Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, they could appear between 4.0 and 10.0 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The spectrum should show 13 distinct carbon signals (unless there is accidental overlap), corresponding to the 13 unique carbon atoms in the molecule. Key signals include the benzylic carbon (~70 ppm) and the aromatic carbons (100-160 ppm).

-

-

FT-IR Spectroscopy:

-

Sample Prep: Analyze as a KBr pellet or using an ATR accessory.

-

Characteristic Peaks:

-

N-H Stretching: Broad peaks in the 3200-3400 cm⁻¹ region.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretching: A strong, characteristic peak around 1250 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) for the hydrochloride salt.

-

Expected Ion: The analysis should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 215.2, confirming the molecular weight of the parent molecule (214.26 g/mol ).

-

Safety and Handling

(3-(Benzyloxy)phenyl)hydrazine hydrochloride and related hydrazine derivatives require careful handling due to their potential hazards.

-

Primary Hazards: The compound is corrosive and can cause burns to body tissues and serious eye damage.[3][4] Related phenylhydrazine compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][4]

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

(3-(Benzyloxy)phenyl)hydrazine is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules. Its well-defined physicochemical properties and predictable reactivity, especially in hallmark reactions like the Fischer indole synthesis, make it an indispensable tool. By understanding its synthesis from readily available precursors and adhering to rigorous characterization and safety protocols, researchers can confidently leverage this compound to advance projects in drug discovery, diagnostics, and materials science.

References

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Carl ROTH. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

- CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google P

-

(4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O - PubChem. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g - Carl ROTH. [Link]

- US6852890B1 - Process for the preparation of phenylhydrazines - Google P

-

Phenylhydrazine - Wikipedia. [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

- 1. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 5. fishersci.dk [fishersci.dk]

- 6. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-(Benzyloxy)phenyl)hydrazine

(3-(Benzyloxy)phenyl)hydrazine, most commonly handled as its hydrochloride salt (CAS Number: 56468-67-8), is a versatile substituted phenylhydrazine that has emerged as a critical precursor in the synthesis of complex heterocyclic scaffolds. Its unique trifunctional nature—comprising a reactive hydrazine moiety, a sterically influential benzyloxy group, and a phenyl ring amenable to further functionalization—positions it as a high-value intermediate in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. The strategic placement of the benzyloxy group at the meta position offers distinct electronic and steric properties compared to its ortho and para isomers, influencing the regioselectivity of subsequent cyclization reactions and the conformational presentation of the final molecule. This subtlety is often exploited by medicinal chemists to achieve precise structure-activity relationships in drug candidates.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 56468-67-8 | [1] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General Supplier Data |

| Purity | Typically ≥95% | [1] |

Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Validated Protocol

The most established and reliable method for the synthesis of substituted phenylhydrazines is the reduction of a corresponding diazonium salt. This classical approach, while requiring careful temperature control, is highly reproducible and scalable. The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride commences from the readily available precursor, 3-benzyloxyaniline.

The causality behind this experimental choice lies in the need to introduce the hydrazine functionality onto the aromatic ring without compromising the benzyloxy protecting group. Direct hydrazinolysis of a halogenated precursor is often less efficient and can lead to side products. The diazotization-reduction sequence provides a clean and high-yielding route.

Experimental Protocol:

Step 1: Diazotization of 3-Benzyloxyaniline

-

To a stirred solution of 3-benzyloxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise.

-

The reaction temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt. The choice of a low temperature is critical as diazonium salts are notoriously unstable at elevated temperatures.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C upon completion of the sodium nitrite addition to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. Stannous chloride is a robust and cost-effective reducing agent for this transformation.

-

The cold diazonium salt solution from Step 1 is then added slowly to the stannous chloride solution, again ensuring the temperature does not exceed 5-10 °C. This exothermic reaction requires careful control to avoid side reactions.

-

After the addition is complete, the reaction mixture is stirred for several hours at low temperature, allowing for the complete reduction of the diazonium group to the hydrazine.

-

The resulting precipitate of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is collected by vacuum filtration, washed with cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities.[2]

-

The product is dried under vacuum to yield the final product as a stable hydrochloride salt.

Caption: Synthesis workflow for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Spectroscopic Characterization

The structural elucidation of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is confirmed through a combination of spectroscopic techniques. While specific data for the 3-isomer can be found with individual suppliers, the following represents typical expected data based on the closely related 4-benzyloxy isomer.[2]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenyl and benzyl rings, a singlet for the benzylic methylene protons, and broad signals for the hydrazine and hydrochloride protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the benzylic carbon, and the carbon bearing the hydrazine group. |

| IR (Infrared) | Characteristic absorptions for N-H stretching of the hydrazine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. |

| MS (Mass Spec.) | The mass spectrum would show the molecular ion peak for the free base (C₁₃H₁₄N₂O) and characteristic fragmentation patterns. |

Application in Drug Discovery: Synthesis of a FAK Inhibitor

A significant application of (3-(Benzyloxy)phenyl)hydrazine is in the synthesis of indole-based kinase inhibitors. The Fischer indole synthesis, a venerable yet powerful reaction, allows for the construction of the indole core from a phenylhydrazine and a ketone or aldehyde.[3][4] This strategy has been pivotal in the development of numerous targeted cancer therapies.

A prime example is the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[6] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers.[5][6]

The synthesis of the core of GSK2256098 involves the Fischer indole synthesis between (3-(benzyloxy)phenyl)hydrazine and a suitable ketone precursor, leading to the formation of a 6-benzyloxy-substituted indole. This benzyloxy group is often a precursor to the final pharmacophore, or it can be deprotected to reveal a phenol for further elaboration.

Experimental Workflow: Fischer Indole Synthesis

-

(3-(Benzyloxy)phenyl)hydrazine hydrochloride (1 equivalent) and a suitable ketone (1.1 equivalents) are dissolved in a protic solvent such as ethanol or acetic acid.

-

An acid catalyst, which can be the inherent hydrochloride salt or an additional acid like sulfuric acid or polyphosphoric acid, is present to facilitate the reaction.

-

The mixture is heated to reflux for several hours to drive the reaction to completion. The reaction proceeds through the formation of a hydrazone intermediate, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring.

-

Upon cooling, the product often precipitates and can be isolated by filtration. Further purification is typically achieved by recrystallization or column chromatography.

Caption: The Fischer Indole Synthesis for the creation of indole cores.

The FAK Signaling Pathway and Inhibition by GSK2256098

FAK is a key node in the signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, activating pro-survival and pro-proliferative pathways such as the PI3K/Akt and MAPK/ERK cascades.[6][8] GSK2256098, synthesized using a (3-(benzyloxy)phenyl)hydrazine-derived indole core, acts as a competitive inhibitor at the ATP-binding site of FAK, preventing its autophosphorylation and subsequent downstream signaling.[5][8]

Caption: Simplified FAK signaling pathway and the point of inhibition by GSK2256098.

Safety and Handling

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. It is classified as an irritant and may cause serious eye damage.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-(Benzyloxy)phenyl)hydrazine is a strategically important building block in medicinal chemistry, particularly for the synthesis of indole-containing kinase inhibitors. Its synthesis via the diazotization and reduction of 3-benzyloxyaniline is a robust and well-understood process. The utility of this compound is exemplified by its role in the construction of FAK inhibitors like GSK2256098, highlighting its value in the development of targeted therapies for cancer and other diseases. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in modern drug discovery and development.

References

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

- Humphries, E. R., et al. (2001). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. EP2426105A1.

-

Carl ROTH. ((3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g). Retrieved from [Link]

-

Angeles, T. S., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. BMC cancer, 14(1), 1-12. Available at: [Link]

-

Organic Syntheses. (Phenylhydrazine). Org. Synth. 1921, 1, 71. Available at: [Link]

-

PrepChem. (Synthesis of p-benzyloxyphenylhydrazine hydrochloride). Retrieved from [Link]

-

Meric-Bernstam, F., et al. (2016). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C] GSK2256098. Investigational new drugs, 34(3), 336-344. Available at: [Link]

-

National Cancer Institute. (Definition of FAK inhibitor GSK2256098). Retrieved from [Link]

Sources

- 1. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 2. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Facebook [cancer.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (3-(Benzyloxy)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile organic compound, (3-(Benzyloxy)phenyl)hydrazine. As a crucial building block in the synthesis of various pharmaceutical and bioactive molecules, a thorough understanding of its structural features through modern analytical techniques is paramount. This document moves beyond a simple data repository to offer insights into the causality behind experimental choices and data interpretation, reflecting the expertise of a seasoned application scientist. The protocols and analyses presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of (3-(Benzyloxy)phenyl)hydrazine

(3-(Benzyloxy)phenyl)hydrazine is a substituted aromatic hydrazine of significant interest in medicinal chemistry and organic synthesis. Its structure combines a phenylhydrazine moiety with a benzyloxy group, offering multiple reactive sites for the construction of complex molecular architectures. Phenylhydrazines are well-established precursors for the synthesis of indole rings via the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceuticals. The benzyloxy group provides a stable ether linkage that can be strategically cleaved in later synthetic steps if required, adding to its utility as a versatile intermediate.

Accurate structural elucidation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of (3-(Benzyloxy)phenyl)hydrazine, providing a comprehensive reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously executed experimental protocol is fundamental to obtaining high-quality, interpretable NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons like those in the hydrazine group. For the purpose of this guide, we will consider the data in CDCl₃.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The instrument must be properly shimmed to achieve a homogeneous magnetic field, which is crucial for high resolution.

-

A standard ¹H NMR spectrum is acquired first, typically with 16-32 scans.

-

Subsequently, a ¹³C NMR spectrum is obtained. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (3-(Benzyloxy)phenyl)hydrazine is expected to exhibit distinct signals corresponding to the aromatic protons of both the phenylhydrazine and the benzyl groups, the methylene protons of the benzyl group, and the protons of the hydrazine moiety. Aromatic protons typically resonate in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2]

Table 1: Predicted ¹H NMR Data for (3-(Benzyloxy)phenyl)hydrazine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.25 | Multiplet | 5H | Phenyl protons of the benzyl group |

| ~7.15 | Triplet | 1H | Aromatic proton on the phenylhydrazine ring |

| ~6.80-6.70 | Multiplet | 3H | Aromatic protons on the phenylhydrazine ring |

| ~5.05 | Singlet | 2H | Methylene protons (-O-CH₂-Ph) |

| ~5.50 (broad) | Singlet | 1H | -NH- proton |

| ~3.80 (broad) | Singlet | 2H | -NH₂ protons |

Interpretation and Causality:

-

The five protons of the unsubstituted phenyl ring of the benzyl group are expected to appear as a complex multiplet due to overlapping signals.

-

The protons on the substituted phenylhydrazine ring will show distinct splitting patterns based on their coupling with neighboring protons. The triplet at ~7.15 ppm is characteristic of a proton with two adjacent proton neighbors.

-

The benzylic methylene protons (-O-CH₂-Ph) are deshielded by the adjacent oxygen atom and the phenyl ring, and their signal is anticipated to be a sharp singlet around 5.05 ppm.

-

The hydrazine protons (-NH- and -NH₂) often appear as broad singlets due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent. Their chemical shifts can be highly variable and are dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for (3-(Benzyloxy)phenyl)hydrazine

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-O (aromatic) |

| ~150.0 | C-N (aromatic) |

| ~137.0 | Quaternary C of benzyl group |

| ~130.0 | Aromatic CH |

| ~128.5 | Aromatic CH of benzyl group |

| ~128.0 | Aromatic CH of benzyl group |

| ~127.5 | Aromatic CH of benzyl group |

| ~119.0 | Aromatic CH |

| ~112.0 | Aromatic CH |

| ~106.0 | Aromatic CH |

| ~70.0 | -O-CH₂- |

Interpretation and Causality:

-

The carbon atom attached to the oxygen of the benzyloxy group (C-O) is expected to be the most downfield aromatic carbon due to the strong deshielding effect of the oxygen atom.

-

The carbon atom bonded to the hydrazine group (C-N) will also be deshielded.

-

The quaternary carbon of the benzyl group will appear in the aromatic region.

-

The benzylic methylene carbon (-O-CH₂-) will be significantly shielded compared to the aromatic carbons, appearing around 70.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like (3-(Benzyloxy)phenyl)hydrazine hydrochloride, the Attenuated Total Reflectance (ATR) technique is often the most convenient method.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty ATR accessory should be collected.

-

-

Sample Application:

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in (3-(Benzyloxy)phenyl)hydrazine.

Table 3: Predicted IR Absorption Bands for (3-(Benzyloxy)phenyl)hydrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (hydrazine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |

| ~1600, ~1500, ~1450 | Strong to Medium | C=C stretching (aromatic rings) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1100 | Strong | C-N stretching |

| 800-700 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Interpretation and Causality:

-

The broad band in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching vibrations in the hydrazine group. The broadening is due to hydrogen bonding.

-

The absorptions between 3100-3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

-

The peaks in the 1600-1450 cm⁻¹ region are due to the stretching of the carbon-carbon double bonds within the aromatic rings.

-

A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether linkage.

-

The C-N stretching vibration will likely appear around 1100 cm⁻¹.

-

The pattern of strong bands in the "fingerprint" region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Step-by-Step Methodology:

-

Sample Introduction:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.[6]

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Predicted Mass Spectrum Data

The mass spectrum of (3-(Benzyloxy)phenyl)hydrazine will show the molecular ion peak and several characteristic fragment ion peaks.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of (3-(Benzyloxy)phenyl)hydrazine

| m/z | Proposed Fragment |

| 214 | [M]⁺• (Molecular Ion) |

| 108 | [C₆H₅-CH₂-O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion (M⁺•): The peak at m/z 214 corresponds to the molecular weight of the neutral molecule, confirming its elemental composition (C₁₃H₁₄N₂O).

-

Fragmentation Pattern:

-

A prominent peak is expected at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺). This is a very stable carbocation and a characteristic fragment for compounds containing a benzyl group, formed by the cleavage of the C-O bond and rearrangement.

-

Cleavage of the C-O bond can also lead to the formation of a fragment at m/z 108, corresponding to the benzyloxy portion.

-

The peak at m/z 77 is characteristic of a phenyl group ([C₆H₅]⁺).

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of the molecule.

Caption: Integrated workflow for the spectroscopic characterization of (3-(Benzyloxy)phenyl)hydrazine.

By combining the information from ¹H and ¹³C NMR, we can confidently assemble the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups like the N-H, C-O, and aromatic C=C bonds. Finally, mass spectrometry provides the molecular weight and fragmentation patterns that corroborate the proposed structure.

Conclusion

References

-

Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. [Link]

-

JoVE. NMR Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. The ¹H-NMR experiment. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

Sources

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of (3-(Benzyloxy)phenyl)hydrazine

This guide provides an in-depth analysis of (3-(Benzyloxy)phenyl)hydrazine, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial landscape, synthesis protocols, and critical applications, grounding all claims in verifiable, authoritative sources.

Introduction: The Strategic Importance of (3-(Benzyloxy)phenyl)hydrazine

(3-(Benzyloxy)phenyl)hydrazine is a versatile organic compound that serves as a crucial building block in the synthesis of complex molecules.[1] Its structure, featuring a hydrazine moiety attached to a phenyl ring bearing a benzyloxy group, makes it an ideal precursor for constructing heterocyclic systems, most notably the indole scaffold. This functionality is of paramount importance in medicinal chemistry, as the indole ring is a core component of numerous pharmacologically active agents, including anti-migraine drugs of the triptan class.[2] The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of use in acidic reaction conditions.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in research and development.

| Property | Data | Source(s) |

| IUPAC Name | 1-[3-(benzyloxy)phenyl]hydrazine hydrochloride | [3] |

| Synonyms | 3-Benzyloxyphenylhydrazine hydrochloride | [1] |

| CAS Number | 56468-67-8, 59146-68-8 (for hydrochloride salt) | [1][3] |

| Molecular Formula | C₁₃H₁₅ClN₂O (hydrochloride salt) | [4] |

| Molecular Weight | 250.73 g/mol (hydrochloride salt) | [3] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | 204°C to 206°C | [4] |

| Solubility | Soluble in polar solvents such as water and ethanol | [4] |

Commercial Availability and Procurement

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The following table provides a comparative overview of offerings from prominent vendors.

| Supplier | Product Name/Code | CAS Number | Purity | Available Quantities |

| Biosynth | (3-Benzyloxy-phenyl)hydrazine hydrochloride / FB50992 | 56468-67-8 | Not Specified | Research quantities |

| Carl ROTH | (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | ≥95 % | 5 g |

| Sigma-Aldrich | (3-Benzyloxy-phenyl)-hydrazine hydrochloride / JWPH3249C90D | 59146-68-8 | 96% | 50 mg - 5 g |

| Smolecule | (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 | Not Specified | Inquiry |

| Amerigo Scientific | (3-Benzyloxy-phenyl)hydrazine hydrochloride | Not Specified | Not Specified | Inquiry |

Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis Protocol: A Validated Laboratory Methodology

While commercially available, understanding the synthesis of (3-(Benzyloxy)phenyl)hydrazine provides valuable context for its reactivity and potential impurities. The typical laboratory synthesis involves the reaction of 3-benzyloxybenzaldehyde with hydrazine hydrate, followed by acidification to form the stable hydrochloride salt.[4]

Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzyloxybenzaldehyde in a suitable solvent such as ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution. The reaction mixture is typically heated to reflux to drive the formation of the corresponding hydrazone intermediate.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Acidification: After cooling the reaction mixture to room temperature, it is carefully acidified with hydrochloric acid. This step facilitates the conversion of the hydrazone to the final hydrazine hydrochloride product, which often precipitates from the solution.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and by-products, and then dried under vacuum to yield (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Caption: Workflow for the synthesis of (3-(Benzyloxy)phenyl)hydrazine HCl.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of (3-(Benzyloxy)phenyl)hydrazine is its role as a key reactant in the Fischer indole synthesis.[2] This powerful reaction, discovered in 1883, enables the construction of the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][5]

The causality behind this choice of reagent is clear: the reaction of (3-(Benzyloxy)phenyl)hydrazine with a carbonyl compound (an aldehyde or ketone) first forms a phenylhydrazone.[2] This intermediate, upon treatment with an acid catalyst (such as HCl, H₂SO₄, or a Lewis acid), undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the aromatic indole.[2][7] This method is a cornerstone of synthetic chemistry and is widely used in the pharmaceutical industry to produce complex drug molecules.[8] For instance, this reaction is central to the synthesis of bazedoxifene, a selective estrogen receptor modulator.[8]

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Beyond indole synthesis, this compound is a valuable intermediate for creating other molecules like hydrazones and azobenzenes and has been explored for its potential antitumor, antibacterial, and neuroprotective properties.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. (3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: It is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9] Seek medical attention if irritation persists.

Conclusion

(3-(Benzyloxy)phenyl)hydrazine is a commercially accessible and synthetically invaluable reagent for drug discovery and organic synthesis. Its primary utility lies in its application in the Fischer indole synthesis, a robust and reliable method for creating the indole core structure prevalent in many pharmaceuticals. Available from multiple reputable suppliers, primarily as its more stable hydrochloride salt, this compound remains a key tool for researchers and chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

-

Carl ROTH. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8. Retrieved from [Link]

- Google Patents. (2014). CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine.

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

-

MPI Chemie. (n.d.). Graphene - CAS 1034343-98-0. Retrieved from [Link]

- Google Patents. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Scirp.org. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). The Benzyne Fischer-Indole Reaction. Retrieved from [Link]

-

Austin Publishing Group. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

PubMed. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-Benzyloxy-phenyl)-hydrazine hydrochloride | 59146-68-8 [sigmaaldrich.com]

- 4. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 9. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (3-(Benzyloxy)phenyl)hydrazine

Executive Summary

(3-(Benzyloxy)phenyl)hydrazine and its salts are versatile chemical intermediates used in the synthesis of complex organic compounds, particularly in pharmaceutical and dye manufacturing.[1][2] As a substituted hydrazine derivative, this compound shares toxicological characteristics with phenylhydrazine, necessitating stringent safety protocols to mitigate risks.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (3-(Benzyloxy)phenyl)hydrazine. It outlines its hazard profile, requisite personal protective equipment (PPE), emergency procedures, and detailed protocols grounded in established safety principles to ensure a secure laboratory environment.

Hazard Identification and Toxicological Profile

(3-(Benzyloxy)phenyl)hydrazine is typically handled as a hydrochloride salt. While specific toxicological data for this exact compound is limited, the hazard profile is extrapolated from data on closely related phenylhydrazine compounds, which are known to be highly toxic.[3][4][5][6] The primary routes of exposure are inhalation, skin contact, and ingestion.[7]

GHS Classification (based on Phenylhydrazine Analogues):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[3][4][5]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[3][5][8]

-

Skin Sensitization: May cause an allergic skin reaction (Category 1).[3][4][5]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2).[3][4][5]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3][4][5]

Causality of Hazards: The toxicity of hydrazine derivatives often stems from their ability to be readily absorbed and to act as reducing agents, interfering with metabolic processes. Phenylhydrazine, for instance, is known to cause hemolysis (destruction of red blood cells), leading to conditions like anemia and methaoglobinemia.[6] Its potential carcinogenicity and mutagenicity underscore the critical need to minimize all routes of exposure.[3][4][5]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safely handling (3-(Benzyloxy)phenyl)hydrazine.

2.1 Engineering Controls The primary engineering control is to minimize the concentration of the substance in the work area.

-

Chemical Fume Hood: All manipulations of (3-(Benzyloxy)phenyl)hydrazine, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[4] This is the most critical control for preventing inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

-

Closed Systems: For larger-scale operations, the use of a closed handling system is strongly recommended to minimize any potential for release.[11]

2.2 Personal Protective Equipment (PPE) The selection of appropriate PPE is the final barrier between the researcher and the chemical.

| Task / Scenario | Required PPE | Rationale |

| Storage & Inspection | Safety glasses, Lab coat, Nitrile gloves | Protects against incidental contact during handling of sealed containers. |

| Weighing & Dispensing | Chemical splash goggles, Face shield, Chemically resistant lab coat, Double-gloving (e.g., nitrile), Long-sleeved cuffs | Provides maximum protection against dust inhalation, splashes, and skin contact during active handling of the solid.[9] |

| Solution Preparation & Reaction | Chemical splash goggles, Face shield, Chemically resistant apron over lab coat, Double-gloving (e.g., nitrile) | Protects against splashes of the compound in solution. |

| Spill Cleanup | NIOSH-approved respirator, Chemical splash goggles, Face shield, Heavy-duty chemical-resistant gloves, Impervious suit or coveralls | Ensures full protection from high concentrations during emergency response.[12] |

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. Do not handle this compound until all safety precautions have been read and understood.[4][5]

Protocol 3.1: Receiving and Storing

-

Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

-

Storage Location: Store the container in a dry, cool, and well-ventilated place.[9][10] The storage area should be a designated, locked cabinet for toxic chemicals.

-

Incompatibilities: Store away from heat, open flames, sparks, and strong oxidizing agents.[4][13] Hydrazine derivatives can react violently with oxidizers.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.[10]

Protocol 3.2: Weighing and Dispensing

-

Preparation: Don all required PPE (goggles, face shield, lab coat, double gloves). Ensure the chemical fume hood sash is at the appropriate height.

-

Work Area: Place a disposable absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Dispensing: Use dedicated spatulas and weighing vessels. Avoid generating dust.[9] If the material is a fine powder, handle it with extreme care to prevent aerosolization.

-

Cleaning: After dispensing, carefully clean all equipment. Wipe down the spatula with a solvent-wetted cloth (e.g., ethanol) and place the cloth in a designated solid hazardous waste container.

-

Handwashing: Wash hands thoroughly with soap and water after the procedure, even after removing gloves.[9]

Accidental Release and Emergency Procedures

Immediate and correct response to an accident is critical to prevent injury and further contamination.

4.1 First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[5]

-

Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention immediately.[5]

Protocol 4.2: Small Spill Cleanup (Inside a Fume Hood)

-

Containment: Ensure the spill is contained within the fume hood.

-

Neutralization/Absorption: Cover the spill with an absorbent material like vermiculite or sand. For hydrazine compounds, a dilute solution (5% or less) of calcium hypochlorite can be carefully used to neutralize the spill before absorption, but this must be done with caution as the reaction can be exothermic.[11]

-

Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

-

Decontamination: Wipe the spill area with a cloth wetted with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

Workflow for Emergency Spill Response

Caption: A workflow for handling hazardous chemicals.

References

-

Loba Chemie. (2021). PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet. [Link]

-

Alfa Aesar. (2025). Phenylhydrazine Safety Data Sheet. [Link]

-

Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8. [Link]

-

Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

-

Quora. What is the product of the reaction between benzyl and phenylhydrazine?. [Link]

-

Lanxess. Product Safety Assessment: Hydrazine Hydrate. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. [Link]

- Google Patents. (2014). CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine.

-

New Jersey Department of Health. Hazard Summary: Phenylhydrazine. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google Patents [patents.google.com]

- 3. lobachemie.com [lobachemie.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. nj.gov [nj.gov]

- 8. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 9. fishersci.dk [fishersci.dk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. lanxess.com [lanxess.com]

- 13. arxada.com [arxada.com]

An In-depth Technical Guide to the Reactivity of the Benzyloxy Group in Phenylhydrazines

Introduction: A Tale of Two Moieties

In the intricate world of multi-step organic synthesis, the success of a reaction sequence often hinges on the strategic use of protecting groups. These molecular scaffolds temporarily mask reactive functional groups, guiding the transformation of a complex molecule with precision. Among the pantheon of protecting groups, the benzyl ether, or benzyloxy group, is a cornerstone for the protection of hydroxyl functionalities, particularly phenols.[1] Its robustness under a wide range of conditions, coupled with its susceptibility to clean and efficient cleavage via catalytic hydrogenation, makes it an invaluable tool for the synthetic chemist.[2][3]

This guide delves into the specific chemistry of the benzyloxy group when it is appended to a phenylhydrazine core. Phenylhydrazines are themselves foundational building blocks in organic chemistry, most famously as the precursors for the construction of indole rings via the Fischer indole synthesis.[4][5] The marriage of these two functionalities in benzyloxyphenylhydrazines creates a powerful class of reagents, particularly for the synthesis of hydroxylated indoles—a scaffold of immense importance in medicinal chemistry and drug development.[6][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, stability, and, most critically, the reactivity of the benzyloxy group in the context of the phenylhydrazine framework. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into the practical application of these versatile compounds.

Part 1: Synthesis and Characterization of Benzyloxyphenylhydrazines

The most common and reliable route to substituted phenylhydrazines begins with the corresponding aniline. For the synthesis of 4-benzyloxyphenylhydrazine, the journey starts with 4-benzyloxyaniline. The synthesis is a two-step, one-pot procedure involving diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of arylhydrazines.[8]

Core Logic: The primary amine of 4-benzyloxyaniline is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures to ensure the stability of the diazonium intermediate. This intermediate is then immediately reduced in situ using a mild reducing agent like tin(II) chloride to yield the desired phenylhydrazine, which is isolated as its more stable hydrochloride salt.

Step-by-Step Methodology:

-

Setup: Equip a round-bottomed flask with a magnetic stirrer and place it in an ice-water bath to maintain a temperature of 0°C.

-

Initial Mixture: To the flask, add 4-benzyloxyaniline hydrochloride (1.0 eq) and water. Stir the mixture for 10 minutes at 0°C to ensure complete dissolution and temperature equilibration.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (0.98 eq) in water. Add this solution dropwise to the reaction flask over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5°C. Stir for an additional 15 minutes after the addition is complete.

-

Reduction: Prepare a solution of tin(II) chloride (SnCl₂) (2.6 eq) in water. Add this solution slowly to the diazonium salt mixture. A precipitate may form.

-

Reaction Completion: Stir the reaction mixture at 0°C for 1 hour.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water.

-

Purification: The crude product can be purified by recrystallization to afford 4-benzyloxyphenylhydrazine hydrochloride as a stable solid.

Visualizing the Synthesis Workflow

Caption: Synthetic route from 4-benzyloxyaniline to 4-benzyloxyphenylhydrazine HCl.

Part 2: The Core Reactivity: Cleavage of the Benzyloxy Group

The primary utility of the benzyloxy group lies in its function as a protecting group that can be removed under specific and mild conditions. The presence of the hydrazine moiety does not significantly alter the fundamental reactivity of the benzyl ether, but careful consideration of the reaction conditions is necessary to avoid unwanted side reactions with the hydrazine group itself.

Catalytic Hydrogenolysis: The Gold Standard

The most prevalent and efficient method for the deprotection of benzyl ethers is catalytic hydrogenolysis.[2][3] This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism: The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, liberating the free phenol and toluene as a byproduct. This method is exceptionally clean, as the only byproduct is volatile and easily removed.

Catalytic Transfer Hydrogenation (CTH): A Milder Alternative

For molecules containing other reducible functional groups (e.g., nitro groups, alkenes) that are sensitive to direct hydrogenation with H₂ gas, catalytic transfer hydrogenation (CTH) offers a milder and often more selective alternative.[9][10] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

Common hydrogen donors include:

CTH is particularly advantageous as it does not require specialized high-pressure hydrogenation equipment.[10]

Oxidative and Acidic Cleavage

While less common for benzyloxyphenylhydrazines, other cleavage methods exist:

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, especially those with electron-donating groups like p-methoxybenzyl (PMB) ethers.[2][12] However, the hydrazine moiety is susceptible to oxidation, which can lead to complex side products, making this method less ideal for benzyloxyphenylhydrazines.

-

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions.[2] Given that the subsequent Fischer indole synthesis is acid-catalyzed, premature cleavage of the benzyloxy group is a potential side reaction if the conditions are too harsh.

Comparative Data on Debenzylation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities |

| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, solvent (EtOH, MeOH, EtOAc) | High yield, clean reaction (byproduct is toluene), mild conditions.[3] | Requires hydrogenation apparatus; sensitive to catalyst poisoning; may reduce other functional groups (alkenes, alkynes, nitro groups).[2] |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, H-donor (e.g., Ammonium Formate, Cyclohexene), solvent (MeOH, EtOH) | No H₂ gas needed, often more selective for O-debenzylation over other reductions, mild.[9][10] | Can be slower than direct hydrogenation; choice of H-donor is critical for selectivity. |

| Oxidative Cleavage | DDQ, wet MeCN | Fast, effective for electron-rich systems (e.g., PMB ethers).[2][12] | Hydrazine moiety is sensitive to oxidation; DDQ is toxic. |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Metal-free. | Requires harsh conditions; not suitable for acid-sensitive substrates.[2] |

Visualizing the Debenzylation Workflow

Caption: Primary methods for the cleavage of the benzyloxy group.

Part 3: Application in Fischer Indole Synthesis

A primary application of benzyloxyphenylhydrazines is in the Fischer indole synthesis to produce benzyloxyindoles, which can then be deprotected to yield valuable hydroxyindoles.[13]

Mechanism Overview: The Fischer indole synthesis is an acid-catalyzed reaction between a phenylhydrazine and a ketone or aldehyde.[4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[14]

Experimental Protocol: Fischer Indole Synthesis of a Benzyloxyindole

Core Logic: The benzyloxyphenylhydrazine is condensed with a suitable ketone under acidic conditions to form the hydrazone in situ. Continued heating in the presence of the acid catalyst drives the rearrangement and cyclization to furnish the indole product.

Step-by-Step Methodology:

-

Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq) and a ketone (e.g., cyclohexanone, 1.1 eq).

-

Solvent/Catalyst: Add a suitable solvent that also acts as the acid catalyst, such as glacial acetic acid or a mixture of ethanol and a Lewis acid (e.g., ZnCl₂).[4]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup: After cooling, the reaction mixture is typically poured into ice water to precipitate the crude product.

-

Purification: The crude indole is collected by filtration and can be purified by column chromatography or recrystallization.

Visualizing the Fischer Indole Synthesis

Caption: Key stages of the Fischer indole synthesis using a benzyloxyphenylhydrazine.

Part 4: Considerations in Drug Discovery and Development

The benzyloxy moiety is more than just a protecting group; it can be an integral pharmacophore in its own right. Aryl benzyl ethers are found in numerous biologically active compounds, contributing to properties like neuroprotection and enzyme inhibition.[6] For instance, various benzyloxy-substituted chalcones have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases.[7] The position of the benzyloxy group (ortho vs. para) on the phenyl ring can significantly impact biological activity and selectivity.[7] This dual role—as a stable pharmacophore or a latent hydroxyl group—provides significant flexibility for medicinal chemists in lead optimization.

Part 5: Safety and Handling

Phenylhydrazine and its derivatives are a class of compounds that require careful handling due to their toxicity.

-

Toxicity: Phenylhydrazines are toxic if swallowed, inhaled, or absorbed through the skin.[15][16] They are suspected carcinogens and mutagens.[15][16] Chronic exposure can cause damage to the liver, kidneys, and blood cells.[15][17]

-

Handling: Always handle phenylhydrazine derivatives in a well-ventilated chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][17] Avoid creating dust from solid hydrochloride salts.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[16] Phenylhydrazine itself can darken and decompose over time, though stabilization methods exist.[19]

-

Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[17][20]

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (1955). US2701815A - Stabilized phenyl-hydrazine.

-

ResearchGate. (2025, August 6). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

-

The Chemistry of Protection. (n.d.). Understanding Benzyloxy Groups in Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

-

YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

-

Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. carlroth.com [carlroth.com]

- 19. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Role of (3-(Benzyloxy)phenyl)hydrazine: A Technical Guide for Synthetic and Medicinal Chemists

Foreword: Unveiling the Potential of a Strategic Building Block